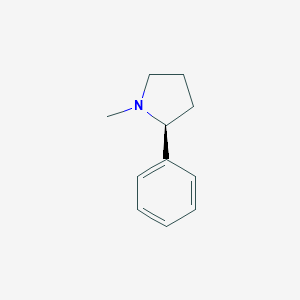![molecular formula C8H8N2 B126959 2-甲基-1H-吡咯并[3,2-b]吡啶 CAS No. 73177-35-2](/img/structure/B126959.png)
2-甲基-1H-吡咯并[3,2-b]吡啶
描述
AZD-1208 is a potent, highly selective, and orally available inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3 . Pim kinases are serine/threonine kinases involved in cell proliferation and survival, and their upregulation is observed in various hematologic malignancies such as acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin lymphoma . AZD-1208 has shown efficacy in preclinical models of acute myeloid leukemia by inhibiting the growth of leukemia cells and inducing apoptosis .
科学研究应用
AZD-1208 具有广泛的科学研究应用,包括:
化学: 用作工具化合物,研究 Pim 激酶在各种生化途径中的作用。
生物学: 用于基于细胞的测定,研究 Pim 激酶抑制对细胞增殖和存活的影响。
作用机制
生化分析
Biochemical Properties
For instance, some derivatives have shown potent inhibitory activity against TNIK, a kinase involved in Wnt signaling and cancer .
Cellular Effects
Some pyrrolopyridine derivatives have shown to inhibit the proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
Some pyrrolopyridine derivatives have shown to inhibit the phosphorylation of AKT and S6 proteins, which are key components of the PI3K/AKT/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
Some pyrrolopyridine derivatives have shown concentration-dependent characteristics of IL-2 inhibition .
Metabolic Pathways
Some pyrrolopyridine derivatives have shown to undergo cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .
准备方法
AZD-1208 的合成涉及多个步骤,包括形成噻唑烷-2,4-二酮核心以及随后的功能化 . 该化合物通过一系列反应合成,包括缩合、环化和取代反应。AZD-1208 的工业生产需要严格的反应条件,以确保高纯度和高产率。 AZD-1208 在二甲基亚砜中的溶解度大于 10 毫摩尔,通常在 -20°C 下储存以保持稳定性 .
化学反应分析
AZD-1208 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变 AZD-1208 中存在的官能团,从而改变其生物活性。
取代: 取代反应可以将不同的取代基引入分子中,有可能增强其功效或选择性。
这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)以及各种用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
AZD-1208 在 Pim 激酶抑制剂中是独一无二的,因为它具有高选择性和高效力 . 类似的化合物包括:
SGI-1776: 另一种 Pim 激酶抑制剂,具有不同的化学结构和作用机制。
TP-3654: 一种选择性的 Pim 激酶抑制剂,具有不同的药代动力学特性。
LGB-321: 一种 Pim 激酶抑制剂,对其他激酶具有更广泛的活性。
与这些化合物相比,AZD-1208 在急性髓系白血病的临床前模型中表现出优异的疗效,并具有良好的药效动力学-药代动力学关系 .
属性
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-8-7(10-6)3-2-4-9-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDBLXOLABKXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468964 | |
| Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73177-35-2 | |
| Record name | 2-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)







